1,3-Dichloropropan-2-yl acetate
Overview
Description
1,3-Dichloropropan-2-yl acetate is an organic compound with the molecular formula C5H8Cl2O2. It is a colorless liquid with a density of 1.139 g/cm³ and a boiling point of 228.1°C at 760 mmHg . This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloropropan-2-yl acetate can be synthesized through the reaction of 1,3-dichloropropan-2-ol with acetic anhydride. The reaction typically occurs under acidic conditions, with the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 1,3-dichloropropan-2-ol is reacted with acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloropropan-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form 1,3-dichloropropan-2-ol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis: The major products are 1,3-dichloropropan-2-ol and acetic acid.
Scientific Research Applications
1,3-Dichloropropan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential effects on biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dichloropropan-2-yl acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 1,3-dichloropropan-2-ol, which can then interact with cellular components. The pathways involved in its action include ester hydrolysis and subsequent interactions with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropan-2-ol: A related compound with similar chemical properties.
2,3-Dichloropropanol: Another chlorinated propanol with different substitution patterns.
Uniqueness
1,3-Dichloropropan-2-yl acetate is unique due to its ester functional group, which allows it to undergo specific reactions such as hydrolysis and esterification. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,3-dichloropropan-2-yl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-4(8)9-5(2-6)3-7/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJXGKIVPQLXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284696 | |
Record name | 1,3-dichloropropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-10-0 | |
Record name | 2-Acetoxy-1,3-dichloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 38454 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC38454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dichloropropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dichlorpropylacetat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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